(2-Amino-6-chlorophenyl)diethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-6-chlorophenyl)diethylamine is an organic compound with the molecular formula C10H15ClN2 It is a derivative of aniline, where the amino group is substituted at the second position and a chlorine atom is substituted at the sixth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-6-chlorophenyl)diethylamine typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-6-nitroaniline.
Reduction: The nitro group in 2-chloro-6-nitroaniline is reduced to an amino group, yielding 2-chloro-6-aminoaniline.
Alkylation: The final step involves the alkylation of 2-chloro-6-aminoaniline with diethylamine under suitable conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-6-chlorophenyl)diethylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines or other reduced forms.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
(2-Amino-6-chlorophenyl)diethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Amino-6-chlorophenyl)diethylamine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chlorobenzylamine: Similar structure but with a benzyl group instead of diethylamine.
2-Amino-6-chlorophenol: Similar structure but with a hydroxyl group instead of diethylamine.
2-Amino-6-chlorotoluene: Similar structure but with a methyl group instead of diethylamine.
Uniqueness
(2-Amino-6-chlorophenyl)diethylamine is unique due to the presence of the diethylamine group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-2-N,2-N-diethylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-3-13(4-2)10-8(11)6-5-7-9(10)12/h5-7H,3-4,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHDPCSPKJQTGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=C1Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588281 |
Source
|
Record name | 3-Chloro-N~2~,N~2~-diethylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926232-19-1 |
Source
|
Record name | 3-Chloro-N~2~,N~2~-diethylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.